Cas no 6629-83-0 (benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris(4-methyl-)

benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris(4-methyl- structure
6629-83-0 structure
Product Name:benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris(4-methyl-
CAS No:6629-83-0
MF:C23H22
MW:298.420786380768
CID:863385
Update Time:2026-04-29

benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris(4-methyl- Chemical and Physical Properties

Names and Identifiers

    • benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris(4-methyl-
    • 1-[1,2-bis(4-methylphenyl)ethenyl]-4-methylbenzene
    • Tri-p-tolyl-aethen
    • Tri-p-tolyl-aethylen
    • tri-p-tolyl-ethene

Computed Properties

  • Exact Mass: 298.17200
  • Monoisotopic Mass: 298.172151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.036
  • Boiling Point: 408.4°C at 760 mmHg
  • Flash Point: 197.9°C
  • Refractive Index: 1.62
  • PSA: 0.00000
  • LogP: 6.20070
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